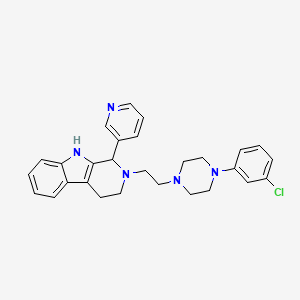
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include halogenated compounds, amines, and catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridoindole compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Chlorophenyl compounds: Compounds featuring the chlorophenyl group.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
110785-30-3 |
|---|---|
Formule moléculaire |
C28H30ClN5 |
Poids moléculaire |
472.0 g/mol |
Nom IUPAC |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C28H30ClN5/c29-22-6-3-7-23(19-22)33-16-13-32(14-17-33)15-18-34-12-10-25-24-8-1-2-9-26(24)31-27(25)28(34)21-5-4-11-30-20-21/h1-9,11,19-20,28,31H,10,12-18H2 |
Clé InChI |
NNFQREQCAICLQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















